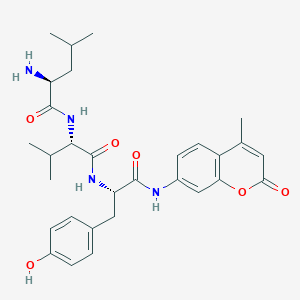

(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Leu-Val-Tyr-Amc, also known as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly significant in the study of proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Val-Tyr-Amc involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, valine, tyrosine, and 7-amido-4-methylcoumarin, are sequentially added through condensation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of H-Leu-Val-Tyr-Amc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using preparative HPLC and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: H-Leu-Val-Tyr-Amc undergoes various chemical reactions, including hydrolysis and amidation. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, a highly fluorescent molecule used to measure proteasome activity .

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of proteasome enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 380 nm and 440 nm, respectively .

Major Products Formed: The primary product formed from the hydrolysis of H-Leu-Val-Tyr-Amc is 7-amido-4-methylcoumarin, which is used as a fluorescent marker in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

H-Leu-Val-Tyr-Amc is extensively used in scientific research, particularly in the study of proteasome activity. It serves as a substrate for measuring the chymotrypsin-like activity of the proteasome, which is crucial for understanding protein degradation pathways in cells. This compound is also used in cancer research to study the effects of proteasome inhibitors on tumor cells .

In addition to its use in biochemistry, H-Leu-Val-Tyr-Amc is employed in drug discovery and development. It helps identify potential proteasome inhibitors, which can be used as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders .

Wirkmechanismus

H-Leu-Val-Tyr-Amc exerts its effects by serving as a substrate for the proteasome. The proteasome cleaves the peptide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation. This fluorescence is used to measure proteasome activity, providing insights into the regulation of protein degradation in cells .

Vergleich Mit ähnlichen Verbindungen

H-Leu-Val-Tyr-Amc is similar to other fluorogenic peptide substrates, such as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin and Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin. H-Leu-Val-Tyr-Amc is unique in its specific sequence and its ability to measure chymotrypsin-like activity of the proteasome with high sensitivity .

List of Similar Compounds:- N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin

- Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin

- Cbz-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin

Eigenschaften

Molekularformel |

C30H38N4O6 |

|---|---|

Molekulargewicht |

550.6 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H38N4O6/c1-16(2)12-23(31)28(37)34-27(17(3)4)30(39)33-24(14-19-6-9-21(35)10-7-19)29(38)32-20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H,32,38)(H,33,39)(H,34,37)/t23-,24-,27-/m0/s1 |

InChI-Schlüssel |

LCXURRLYDBPUAM-DPZBCOQUSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)